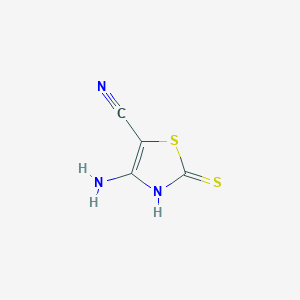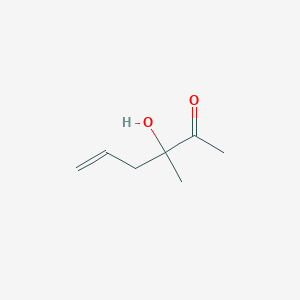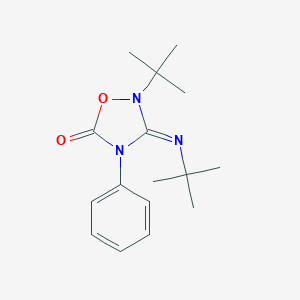
3-(4-Ethylphenyl)propanal
Vue d'ensemble
Description
3-(4-Ethylphenyl)propanal, also known as 4-ethylbenzaldehyde, is a volatile organic compound (VOC) with a strong and sweet aroma. It is an aromatic aldehyde, which is a type of compound that is found in many food products and fragrances, as well as some industrial products. It has been studied for its potential applications in the field of chemistry and biochemistry, and has been noted for its potential to act as a selective inhibitor of some enzymes. In
Applications De Recherche Scientifique
Cancer Chemoprevention : Compounds like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, structurally related to 3-(4-Ethylphenyl)propanal, show potential as cancer chemopreventive agents, with promising effects observed in colon and tongue cancers in rats (Curini et al., 2006).
Synthesis of Piperidones and Pyridines : Propanal, a related compound, is used in the synthesis of alkyl-substituted 3-Cyano-2-piperidone and other heterocyclic compounds, which have potential applications in pharmaceuticals (Dyachenko & Chernega, 2005).
Ethylene Production in Plants : Propanal has been studied as a precursor of ethylene in plant metabolism, particularly in mature green tomato tissue (Lieberman & Kunishi, 1967).
Crystal Structure Analysis : The crystal structure of a synthesized compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, reveals insights into molecular interactions, which is valuable in materials science and chemistry (Thippeswamy et al., 2011).
Pharmaceutical Applications : Compounds like 2-[3-(4-chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles have been synthesized and evaluated for their antiinflammatory, analgesic, and antibacterial properties (Husain et al., 2008).
Synthesis of Alcohols : A study presents a one-pot synthesis method of alcohols like 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using a metal oxide catalyst, which could have applications in industrial chemistry (Patankar & Yadav, 2017).
Molecular Structure Studies : Research on the structure of propanal in excited electronic states provides insights into molecular dynamics, important in theoretical chemistry and physics (Kudich et al., 2003).
Safety and Hazards
The safety information for “3-(4-Ethylphenyl)propanal” indicates that it has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(4-ethylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMBYEGYTBWRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591432 | |
| Record name | 3-(4-Ethylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104175-15-7 | |
| Record name | 3-(4-Ethylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)







